molecular formula C20H18N2O5S B449846 ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B449846
M. Wt: 398.4g/mol
InChI Key: UAMUPOXXCNXPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imide, a thiophene ring, and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The imide group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the imide group can produce primary or secondary amines .

Scientific Research Applications

Ethyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The imide group can inhibit enzymes by binding to their active sites, while the thiophene ring can participate in electron transfer processes. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of an imide group, a thiophene ring, and an ester functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4g/mol

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O5S/c1-4-27-20(26)17-11(2)12(3)28-19(17)21-18(25)13-5-7-14(8-6-13)22-15(23)9-10-16(22)24/h5-10H,4H2,1-3H3,(H,21,25)

InChI Key

UAMUPOXXCNXPHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

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